N-Boc-1,3-propanediamine
CAS No.: 75178-96-0
VCID: VC21536842
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Boc-1,3-propanediamine, also known as tert-butyl N-(3-aminopropyl)carbamate, is a versatile organic compound widely used in chemical synthesis. Its chemical formula is C₈H₁₈N₂O₂, with a molecular weight of 174.24 g/mol. This compound is a derivative of 1,3-propanediamine, where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group. Applications of N-Boc-1,3-propanediamineN-Boc-1,3-propanediamine is utilized in various chemical syntheses due to its protected amine group, which can be easily deprotected under acidic conditions. Its applications include:
Safety and HandlingN-Boc-1,3-propanediamine is considered hazardous and requires careful handling. It is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation . Hazard Classification
Precautionary Measures
Research FindingsRecent studies have explored the use of N-Boc-1,3-propanediamine in novel synthetic methods. For instance, it has been used in the direct α-alkylation of primary aliphatic amines enabled by CO₂ and electrostatics, demonstrating a new approach in organic synthesis . Additionally, it has been involved in the synthesis of sulfonamide derivatives with varying alkylamino substituent lengths, showcasing its utility in biochemical applications . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 75178-96-0 | ||||||||
Product Name | N-Boc-1,3-propanediamine | ||||||||
Molecular Formula | C8H18N2O2 | ||||||||
Molecular Weight | 174.24 g/mol | ||||||||
IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate | ||||||||
Standard InChI | InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | ||||||||
Standard InChIKey | POHWAQLZBIMPRN-UHFFFAOYSA-N | ||||||||
SMILES | CC(C)(C)OC(=O)NCCCN | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCCN | ||||||||
Synonyms | 75178-96-0;N-Boc-1,3-propanediamine;N-Boc-1,3-diaminopropane;tert-ButylN-(3-aminopropyl)carbamate;tert-Butyl(3-aminopropyl)carbamate;N-(3-Aminopropyl)carbamicAcidtert-ButylEster;tert-butyl3-aminopropylcarbamate;n-t-boc-1,3-propanediamine;(3-amino-propyl)-carbamicacidtert-butylester;1-boc-amino-1,3-propanediamine;N-(tert-Butoxycarbonyl)-1,3-diaminopropane;3-(n-boc-amino)propylamine;1,3-Diaminopropane,N-BOCprotected;tert-Butyl(3-aminoprop-1-yl)carbamate;N-(tert-Butoxycarbonyl)-1,3-propanediamine;N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE;N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE;PubChem13479;Boc-1,3-diaminobutane;ACMC-209oxa;AC1MC3WV;AC1Q1NFG;BOC-PROPYLENEDIAMINE;3-(Boc-amino)-propylamine;SCHEMBL14485 | ||||||||
Reference | Alagramam et al. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III. Nature Chemical Biology, doi: 10.1038/nchembio.2069, published online 25 April 2016 | ||||||||
PubChem Compound | 2735700 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume